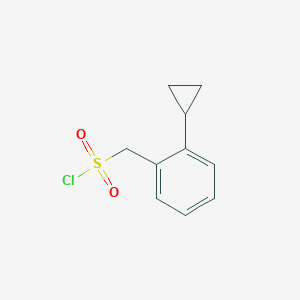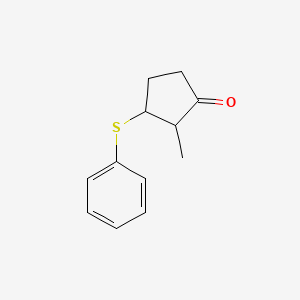
2-Methyl-3-(phenylsulfanyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(phenylsulfanyl)cyclopentan-1-one is an organic compound with the molecular formula C₁₂H₁₄OS. It is a cyclopentanone derivative, characterized by a phenylsulfanyl group attached to the third carbon and a methyl group attached to the second carbon of the cyclopentanone ring. This compound is primarily used in research and has various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(phenylsulfanyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with appropriate reagents to introduce the phenylsulfanyl and methyl groups. One common method involves the use of thiophenol (C₆H₅SH) and a methylating agent in the presence of a base to achieve the desired substitution on the cyclopentanone ring .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(phenylsulfanyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-(phenylsulfanyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(phenylsulfanyl)cyclopentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclopentanone: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.
3-Phenylsulfanylcyclopentanone: Lacks the methyl group, which can affect its reactivity and interactions.
Cyclopentanone: The parent compound, lacking both the methyl and phenylsulfanyl groups.
Uniqueness
2-Methyl-3-(phenylsulfanyl)cyclopentan-1-one is unique due to the presence of both the methyl and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. These groups allow for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C12H14OS |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-methyl-3-phenylsulfanylcyclopentan-1-one |
InChI |
InChI=1S/C12H14OS/c1-9-11(13)7-8-12(9)14-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI Key |
JOQURJHEJFJJDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC1=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


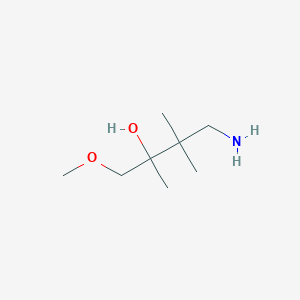
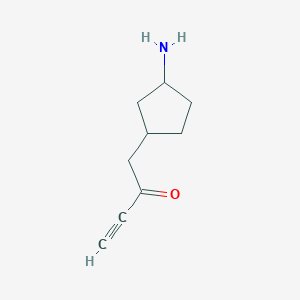
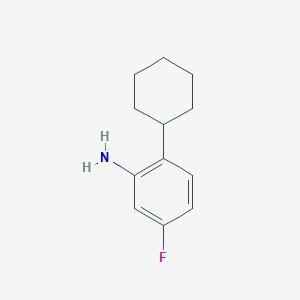
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid](/img/structure/B13184801.png)
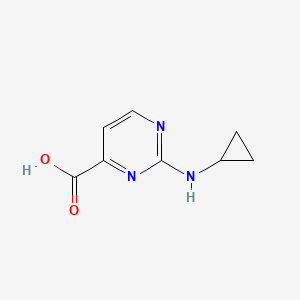


![Methyl 1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13184824.png)
![({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13184826.png)
![4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13184836.png)
![6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13184840.png)


